N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide is a compound that belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
The synthesis of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide typically involves several steps. One common method includes the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and allows for the preparation of 3,5-disubstituted isoxazoles . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include molecular iodine, hydroxylamine, and n-BuLi . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different isoxazole derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
This compound has numerous scientific research applications due to its versatile chemical structure. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, isoxazole derivatives, including N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide, have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . These diverse applications make it a valuable compound for drug development and other therapeutic research.
Mechanism of Action
The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways . Isoxazole derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects . For example, some isoxazole compounds inhibit acetylcholinesterase, which is beneficial in the treatment of Alzheimer’s disease . The exact molecular targets and pathways for this specific compound may vary depending on its application.
Comparison with Similar Compounds
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4-dimethoxybenzamide can be compared with other isoxazole derivatives, such as 5-amino-3-substituted-1,2,4-triazin-6-yl and 2-(6-halo-substituted benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone . These compounds share a similar isoxazole core but differ in their substituents and biological activities . The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties .
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-19-12-7-6-9(8-13(12)20-2)14(18)16-15-10-4-3-5-11(10)17-21-15/h6-8H,3-5H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZAXHCCYANHSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C3CCCC3=NO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.